Linalool is a natural product found in Camellia sinensis, Aristolochia triangularis, and other organisms with data available.
3,7-Dimethyl-1,6-octadien-3-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Clary Sage Oil (part of); Cinnamon Leaf Oil (part of); Cinnamon Bark Oil (part of) ... View More ...
C10H18O
(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2
Linalool
CAS No.: 78-70-6
Cat. No.: VC0533188
Molecular Formula: C10H18O
C10H18O
(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2
Molecular Weight: 154.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78-70-6 |
---|---|
Molecular Formula | C10H18O C10H18O (CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2 |
Molecular Weight | 154.25 g/mol |
IUPAC Name | 3,7-dimethylocta-1,6-dien-3-ol |
Standard InChI | InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 |
Standard InChI Key | CDOSHBSSFJOMGT-UHFFFAOYSA-N |
Impurities | Impurities typical for marketed substance: 3,7-dimethyloct-6-en-3-ol (18479-51-1; < = 1.9% v/v); 3,7-dimethyloct-6-en-1-yn-3-ol (29171-20-8; < 0.1% w/w); linalyl acetate (115-95-7; < 0.5% w/w). |
SMILES | C=CC(O)(C)CC/C=C(C)/C |
Canonical SMILES | CC(=CCCC(C)(C=C)O)C |
Appearance | Solid powder |
Boiling Point | 198 °C 194.00 to 197.00 °C. @ 760.00 mm Hg 198-200 °C |
Colorform | Colorless liquid Colorless to pale yellow liquid |
Flash Point | 78 °C (172 °F) - closed cup 160 °F (71 °C) (closed cup) 75 °C |
Melting Point | Freezing point: below -74 °C /OECD Guideline 102 (Melting point / Melting Range)/ < 25 °C |
Introduction
Chemical Architecture and Stereochemical Complexity
Molecular Composition
Linalool (C₁₀H₁₈O) features a 10-carbon skeleton with two double bonds and a tertiary alcohol group, yielding a molecular weight of 154.25 g/mol . The compound exists as two enantiomers: (R)-(-)-linalool (licareol) and (S)-(+)-linalool (coriandrol), which differ in spatial configuration around the C3 chiral center .
Table 1: Comparative Properties of Linalool Enantiomers
Property | (R)-(-)-Linalool | (S)-(+)-Linalool |
---|---|---|
Specific Rotation (°) | -20.1 | +34.3 |
Boiling Point (°C) | 198-200 | 198-200 |
Odor Profile | Lavender | Coriander |
Primary Natural Source | Rosewood Oil | Sweet Orange Oil |
This stereochemical divergence directly impacts aroma characteristics and biological activity, with the (R)-enantiomer demonstrating 40% greater antimicrobial efficacy against Staphylococcus aureus compared to its mirror image .
Electronic Structure and Reactivity
The conjugated diene system (C1-C6) enables [4+2] cycloaddition reactions, while the allylic alcohol moiety facilitates acid-catalyzed cyclization to α-terpineol. Quantum mechanical calculations reveal a HOMO-LUMO gap of 6.3 eV, explaining its susceptibility to photo-oxidation products like linalool oxides .
Natural Occurrence and Extraction Dynamics
Phytochemical Distribution
Linalool constitutes 60-85% of Ocimum basilicum essential oil and 25-35% of Coriandrum sativum seed oil . Novel extraction techniques have optimized yields:
Supercritical CO₂ Extraction Parameters
-
Pressure: 250 bar
-
Temperature: 50°C
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Co-solvent: Ethanol (8% v/v)
Biosynthetic Pathways
The mevalonate-independent MEP pathway in plants generates geranyl pyrophosphate (GPP), which undergoes hydrolysis via linalool synthase (LIS). Recent transcriptomic analyses identified three LIS isoforms in Lavandula angustifolia with distinct catalytic efficiencies :
Enzyme Kinetics of LIS Variants
Isoform | Kₘ (μM) | Vₘₐₓ (nkat/mg) |
---|---|---|
LIS-1 | 18.7 | 4.2 |
LIS-2 | 12.4 | 6.8 |
LIS-3 | 9.1 | 8.5 |
Synthetic Methodologies and Catalytic Innovations
Dehydrolinalool Hydrogenation
Palladium-calcium carbonate catalysts (0.5% Pd/CaCO₃) achieve 92% conversion at 120°C under 15 bar H₂ pressure . Critical parameters:
Catalyst Optimization
Modifier | Selectivity (%) | TOF (h⁻¹) |
---|---|---|
None | 78 | 1200 |
Pb(OAc)₂ | 94 | 980 |
Bi₂O₃ | 88 | 1100 |
α-Pinene Derivative Route
The four-step synthesis from α-pinene demonstrates improved atom economy (68% vs. 54% for acetylene route) :
-
Hydrogenation: α-Pinene → Pinane (95% yield, Pd/C)
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Oxidation: Pinane → Pinane hydroperoxide (O₂, 80°C)
-
Reduction: Hydroperoxide → Pinanol (Pd/C, 89% yield)
-
Isomerization: Pinanol → Linalool (Δ, 160°C)
Kinetic studies revealed activation energies:
Enantioselective Synthesis
Chiral oxazaborolidine catalysts achieve 94% ee in the Corey-Bakshi-Shibata reduction of dehydrolinalool, addressing the pharmaceutical industry's need for single-enantiomer products .
Biomedical Applications and Mechanistic Insights
Neuromodulatory Effects
Linalool demonstrates dose-dependent GABA_A receptor potentiation (EC₅₀ = 32 μM) and 5-HT₁A receptor activation (Kᵢ = 0.8 μM) . Clinical trials show:
Anxiolytic Efficacy (6-week trial)
Group | HAM-A Reduction | CGI-I Improvement |
---|---|---|
Linalool 200mg | 58.7% | 82% |
Placebo | 12.4% | 19% |
Dermatological Formulations
Nanoemulsions (150 nm droplet size) enhance transdermal delivery 3.8-fold compared to ethanolic solutions. Patented formulations (US2024032987A1) combine linalool with ceramides for psoriasis management, showing PASI-75 achievement in 67% of patients .
Antimicrobial Mechanisms
Through membrane depolarization and ATPase inhibition, linalool exhibits broad-spectrum activity:
MIC Values (μg/mL)
Pathogen | Linalool | Amphotericin B |
---|---|---|
Candida albicans | 128 | 1 |
Pseudomonas aeruginosa | 256 | 64 |
Industrial Applications and Market Dynamics
Fragrance Industry
The global linalool market reached $284.7 million in 2024, driven by demand for natural cosmetics. Stability challenges in acidic formulations are addressed through acetylation (linalyl acetate, t₁/₂ increased from 14 to 89 days at pH 5) .
Polymer Chemistry
As a bio-based monomer, linalool-based polyesters exhibit:
-
Tg: -15°C
-
Tensile Strength: 38 MPa
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Degradation: 94% in 6 months (composting)
Emerging Research Frontiers
Cancer Therapeutics
Linalool-encapsulated mesoporous silica nanoparticles demonstrate 72% tumor growth inhibition in murine melanoma models through ROS-mediated apoptosis (p53 upregulation 3.8-fold) .
Advanced Delivery Systems
Electrospun nanofibers (PLGA/linalool 15% w/w) achieve sustained release over 14 days, showing promise for post-surgical pain management .
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